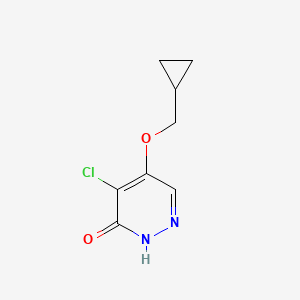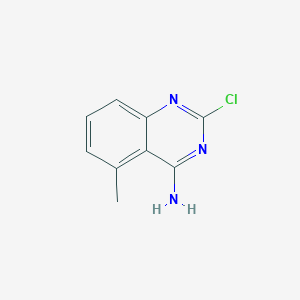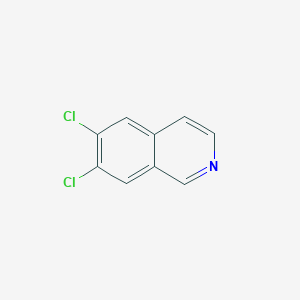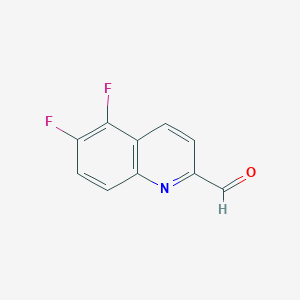
1-Methyl-2-(pyrrolidin-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(pyrrolidin-2-yl)-1H-indole is a heterocyclic compound that features an indole core substituted with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(pyrrolidin-2-yl)-1H-indole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylindole with pyrrolidine under specific conditions to form the desired product. The reaction conditions often include the use of a solvent such as dichloromethane or ethyl acetate and a catalyst to facilitate the cyclization .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of microwave-assisted organic synthesis (MAOS) has also been explored to increase synthetic efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-(pyrrolidin-2-yl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like bromine or chlorine
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Halogenated indole derivatives
Aplicaciones Científicas De Investigación
1-Methyl-2-(pyrrolidin-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(pyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-dione: A diketone derivative of pyrrolidine.
Uniqueness: 1-Methyl-2-(pyrrolidin-2-yl)-1H-indole is unique due to its indole core, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for drug discovery and the development of bioactive molecules .
Propiedades
Fórmula molecular |
C13H16N2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
1-methyl-2-pyrrolidin-2-ylindole |
InChI |
InChI=1S/C13H16N2/c1-15-12-7-3-2-5-10(12)9-13(15)11-6-4-8-14-11/h2-3,5,7,9,11,14H,4,6,8H2,1H3 |
Clave InChI |
ORVOELVZVAOVQY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C=C1C3CCCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



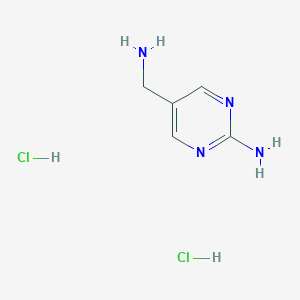
![2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B11902020.png)

![Benzo[h][1,6]naphthyridin-7-amine](/img/structure/B11902024.png)
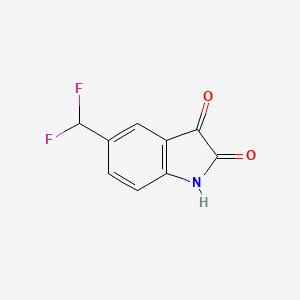

![3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11902043.png)
![6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11902050.png)
